molecular formula C8H7F3 B13243708 1-Ethyl-2,4,5-trifluorobenzene

1-Ethyl-2,4,5-trifluorobenzene

Cat. No.: B13243708
M. Wt: 160.14 g/mol
InChI Key: JUEQFQWBEOZZMT-UHFFFAOYSA-N
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Description

1-Ethyl-2,4,5-trifluorobenzene ( 1824662-08-9) is a fluorinated aromatic compound with the molecular formula C8H7F3 and a molecular weight of 160.14 g/mol . It serves as a valuable synthetic intermediate and building block in organic chemistry, particularly for constructing more complex molecules in pharmaceutical and material science research. Compounds with the 2,4,5-trifluorophenyl motif are established precursors in the synthesis of fluoroquinolone antibiotics, such as Ciprofloxacin and Norfloxacin, highlighting the utility of this scaffold in medicinal chemistry . The presence of both an ethyl group and multiple fluorine atoms on the benzene ring makes this compound a versatile substrate for further chemical transformations, including metal-catalyzed cross-coupling reactions, electrophilic substitutions, and functional group modifications . Fluorinated aromatic compounds are prized in research for their ability to influence the electronic properties, metabolic stability, and bioavailability of target molecules. This product is intended for research and development purposes and is strictly for professional laboratory use. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7F3

Molecular Weight

160.14 g/mol

IUPAC Name

1-ethyl-2,4,5-trifluorobenzene

InChI

InChI=1S/C8H7F3/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4H,2H2,1H3

InChI Key

JUEQFQWBEOZZMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1F)F)F

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Ethyl 2,4,5 Trifluorobenzene and Its Precursors

Accessing the Polyfluorinated Aromatic Core: Precursor Synthesis

The foundational step in synthesizing 1-Ethyl-2,4,5-trifluorobenzene is the construction of the trifluorinated benzene (B151609) ring. This is typically achieved through established and innovative chemical transformations.

Routes to Trifluorobenzene Isomers via Established Reactions

The synthesis of trifluorobenzene isomers, particularly 1,2,4-trifluorobenzene (B1293510), often relies on classical and industrially significant reactions.

The Balz-Schiemann reaction is a cornerstone method for introducing fluorine into an aromatic ring. wikipedia.org This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org The process generally involves two main steps: the diazotization of an appropriate aniline, such as 2,4-difluoroaniline (B146603) or 3,4-difluoroaniline, at low temperatures, followed by the thermal decomposition of the resulting diazonium salt. researchgate.netpatsnap.com While effective, this method can be hazardous due to the potential for runaway reactions during decomposition. researchgate.net Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields for certain substrates. wikipedia.org A greener approach has been developed using ionic liquids for the thermal decomposition of the tetrafluoroborate, which simplifies the workup, enhances safety, and allows for the recyclability of the ionic liquid. researchgate.net

The Halex process represents another significant industrial route, primarily for producing highly fluorinated aromatics. This process involves the exchange of chlorine atoms for fluorine atoms using a fluoride source, such as potassium fluoride. For instance, the large-scale production of hexafluorobenzene (B1203771) via the Halex fluorination of hexachlorobenzene (B1673134) can also yield dichlorotetrafluorobenzenes as by-products. fluorine1.ru These by-products can then be utilized to synthesize 1,2,4-trifluorobenzene through selective reductive dehalogenation using agents like hydrazine (B178648) hydrate. fluorine1.ru

Synthesis of Halogenated Trifluorobenzene Derivatives

Halogenated trifluorobenzene derivatives, especially 2,4,5-Trifluorobromobenzene, are crucial intermediates. lookchem.com They serve as a handle for introducing various functional groups, including the ethyl moiety, through cross-coupling or Grignard reactions.

One synthetic route to 2,4,5-trifluorobromobenzene starts from 2,4-dichlorofluorobenzene. This raw material undergoes bromination using a brominating agent and a Lewis acid catalyst to yield 2,4-dichloro-5-fluorobromobenzene. Subsequent fluorination reaction on this intermediate produces a mixture of 2,4,5-trifluorobromobenzene and 2,4,5-trifluorochlorobenzene. wipo.int Another approach involves the Gattermann reaction, where 2,4,5-trifluoroaniline (B1295084) undergoes diazotization with HBr and NaNO₂ to form a thermally unstable diazonium salt. This intermediate then reacts with HBr in the presence of a copper catalyst to yield 2,4,5-trifluorobromobenzene. researchgate.net

Alkylation and Functionalization Approaches to Incorporate the Ethyl Moiety

Introducing the ethyl group onto the 2,4,5-trifluorobenzene core is a critical step in the synthesis of the target compound. The high degree of fluorination significantly influences the reactivity of the aromatic ring.

Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. wikipedia.org This electrophilic aromatic substitution reaction typically uses an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orggoogle.commt.com However, the reactivity of polyfluoroarenes in Friedel-Crafts reactions is reduced due to the electron-withdrawing nature of the fluorine atoms. fluorine1.ru Despite this, the activation of the alkylating agent by a Lewis acid can be sufficient for the reaction to proceed. fluorine1.ru A significant challenge with Friedel-Crafts alkylation is the potential for polyalkylation, as the introduction of an electron-donating alkyl group can activate the ring towards further substitution. libretexts.org

An alternative strategy involves the use of Grignard reagents . For instance, a cobalt-catalyzed coupling reaction between 2,4,5-trifluorophenyl magnesium bromide and an appropriate alkyl halide derivative can be employed to introduce the alkyl chain. researchgate.net Another route involves generating a Grignard reagent from 2,4,5-trifluorobromobenzene, which can then react with an electrophile. google.com

Advanced Reaction Technologies for Fluorinated Aromatic Synthesis

Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, safety, and scalability.

Continuous Microflow Process Development for Intermediates

Continuous microflow reactors offer significant advantages over traditional batch processes, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or fast reactions. researchgate.netnih.gov This technology has been successfully applied to the synthesis of key intermediates.

For the synthesis of 2,4,5-Trifluorobenzoic acid , a valuable precursor, a continuous microflow process has been developed. researchgate.netresearchgate.net This process involves the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide to generate the unstable 2,4,5-trifluorophenylmagnesium bromide, which is then reacted with gaseous CO₂ in a falling film microreactor to produce the desired acid in high yield. researchgate.netdurham.ac.uk

Similarly, a continuous microflow process for the kilogram-scale production of 2,4,5-Trifluorobromobenzene via the Gattermann reaction has been reported. researchgate.netdntb.gov.ua This system facilitates the rapid diazotization of 2,4,5-trifluoroaniline, followed by reaction with HBr and a copper catalyst. researchgate.net The use of microreactors significantly shortens reaction times and allows for safe handling of the thermally unstable diazonium salt intermediate. researchgate.netnih.gov

Grignard Reagent Chemistry in Polyfluorinated Aryl Systems

Grignard reagents are indispensable tools in the synthesis of polyfluorinated aromatic compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. niper.gov.in

The synthesis of (3,4,5-Trifluorophenyl)boronic acid often utilizes a Grignard reagent. sci-hub.se 3,4,5-trifluorophenylmagnesium bromide is prepared from 1-bromo-3,4,5-trifluorobenzene (B146875) and magnesium turnings. orgsyn.org This Grignard reagent is then reacted with trimethyl borate, followed by acidic workup, to yield the boronic acid. sci-hub.seorgsyn.org To improve safety on a larger scale, a Grignard reagent can be used as an initiator to start the reaction at a mild temperature. sci-hub.se

For the synthesis of 2,4,5-Trifluorobenzoic acid , a Grignard-based approach is also common. researchgate.net 2,4,5-Trifluorobromobenzene can be converted to its corresponding Grignard reagent, which is then carboxylated using carbon dioxide. google.comresearchgate.net This method is also amenable to continuous flow processing, which is particularly advantageous for managing the unstable Grignard intermediate. researchgate.netresearchgate.net

Friedel-Crafts Acylation and Alkylation in Polyfluoroarenes (e.g., of 1,2,4-trifluorobenzene)

The introduction of alkyl and acyl groups onto polyfluoroarenes via Friedel-Crafts reactions is a fundamental strategy for elaborating their structure. Although the high degree of fluorination deactivates the aromatic ring towards electrophilic attack, the use of strong Lewis acid catalysts like aluminum chloride (AlCl₃) can facilitate these transformations. fluorine1.rufluorine1.ru

The acylation of 1,2,4-trifluorobenzene with acetyl chloride in the presence of aluminum chloride selectively yields 2,4,5-trifluoroacetophenone. google.com This ketone is a direct precursor that can be reduced to the target molecule, this compound. The reaction is typically performed without a solvent, though inert diluents such as dichloroethane can be used. google.com The temperature for this acylation is generally in the range of 60-170°C. google.com

The reactivity of polyfluoroarenes in Friedel-Crafts reactions is significantly lower than their non-fluorinated counterparts. fluorine1.ru However, the activation of the acylating or alkylating agent by a potent Lewis acid is sufficient to drive the reaction to completion, often with high yields of the desired polyfluorinated ketones. fluorine1.ru

Table 1: Friedel-Crafts Acylation of 1,2,4-Trifluorobenzene

Reactant 1 Reactant 2 Catalyst Product Reference
1,2,4-Trifluorobenzene Acetyl chloride Aluminum chloride (AlCl₃) 2,4,5-Trifluoroacetophenone google.com

Direct Friedel-Crafts alkylation of polyfluoroarenes can be more challenging due to potential carbocation rearrangements. wiley-vch.de However, for certain substrates and under specific conditions, direct alkylation is possible. For instance, the monoisopropylation of meta-difluorobenzene has been achieved using AlCl₃ immobilized on a substrate. fluorine1.ru

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Borylation of 1,3,5-trifluorobenzene)

Metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including functionalized polyfluoroarenes. alevelchemistry.co.uk These reactions offer a milder alternative to traditional methods and often proceed with high selectivity.

A key strategy involves the borylation of polyfluoroarenes, which installs a boronic ester or acid functionality onto the aromatic ring. This borylated intermediate can then participate in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a new C-C bond.

For example, iridium-catalyzed borylation of 1,3,5-trifluorobenzene (B1201519) can yield mono- or tri-borylated products by adjusting the stoichiometry of the arene to the borylating agent, such as pinacolborane (HBPin). msu.edumsu.edu Rhodium catalysts have also been employed for the borylation of fluorinated aromatics, including 1,3,5-trifluorobenzene, to produce boronic esters like 2-Bpin-1,3,5-C₆F₃H₂. acs.orgnih.gov These reactions highlight the ability to selectively activate C-H bonds over the typically more reactive C-F bonds under specific catalytic conditions. msu.edu

The resulting aryl boronic esters are versatile building blocks for further functionalization. For instance, they can be coupled with alkyl halides in the presence of a palladium catalyst to introduce an ethyl group, thereby constructing the this compound skeleton.

Table 2: Metal-Catalyzed Borylation of 1,3,5-Trifluorobenzene

Substrate Catalyst System Borylating Agent Product Reference
1,3,5-Trifluorobenzene Iridium complex Pinacolborane (HBPin) Mono- or tri-borylated 1,3,5-trifluorobenzene msu.edumsu.edu
1,3,5-Trifluorobenzene Rhodium(I)-boryl complex Diboron pinacol (B44631) ester (B₂pin₂) 2-Bpin-1,3,5-C₆F₃H₂ acs.orgnih.gov

Chloromethylation and Cyanation for Functional Group Introduction (e.g., for 2,4,5-trifluorophenylacetic acid)

Functional group introduction through chloromethylation followed by cyanation is a classic two-step sequence to build a carbon chain on an aromatic ring, which can then be converted to an ethyl group. This pathway is particularly relevant for the synthesis of precursors like 2,4,5-trifluorophenylacetic acid.

Chloromethylation of 1,2,4-trifluorobenzene introduces a chloromethyl (-CH₂Cl) group onto the ring. google.com This reaction is an electrophilic substitution and typically employs reagents like paraformaldehyde and hydrochloric acid in the presence of a Lewis acid such as zinc chloride. fluorine1.ru The chloromethylated product, 2,4,5-trifluorobenzyl chloride, is a versatile intermediate.

The subsequent step involves cyanation, where the chloromethyl group is converted to a cyanomethyl (-CH₂CN) group by reaction with a cyanide salt, such as potassium cyanide. quora.com This nucleophilic substitution reaction replaces the chloride with a cyanide.

Finally, the resulting 2,4,5-trifluorobenzyl cyanide can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trifluorophenylacetic acid. google.comorgsyn.orgprepchem.com This acid can then be reduced to 2-(2,4,5-trifluorophenyl)ethanol, which can be further converted to this compound. A Chinese patent describes a route starting from 1,2,4-trifluorobenzene that proceeds through chloromethylation, cyanation, and hydrolysis to obtain 2,4,5-trifluorophenylacetic acid. google.com

Table 3: Synthesis of 2,4,5-Trifluorophenylacetic Acid

Starting Material Reaction Sequence Intermediate(s) Final Product Reference

Reactivity and Mechanistic Investigations of 1 Ethyl 2,4,5 Trifluorobenzene and Analogues

Exploration of C-F Bond Activation Pathways in Fluorinated Aromatic Systems

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. Research on fluorinated aromatic systems has revealed several pathways for C-F bond activation, which are broadly applicable to analogues of 1-ethyl-2,4,5-trifluorobenzene. These reactions often involve transition metal complexes, main-group reagents, or other reactive species.

A primary mechanism involves the oxidative addition of a C-F bond to a low-valent metal center. For instance, nickel(0) complexes with N-heterocyclic carbene (NHC) ligands have been shown to react with partially fluorinated benzenes exclusively via C-F activation. whiterose.ac.ukscielo.org.mx Density functional theory (DFT) calculations on the reaction of [Ni₂(iPr₂Im)₄(COD)] with 1,2,4-trifluorobenzene (B1293510) and 1,2,3-trifluorobenzene (B74907) have been performed to understand these activation pathways. scielo.org.mx The reaction of a cobalt(I) complex, [LᵗBuCo], with fluorinated arenes also proceeds via a binuclear oxidative addition, with reaction rates influenced by the position of fluorine substituents; meta-fluorides increase the rate, whereas ortho-fluorides slow it down due to steric hindrance. scielo.org.mx

Another significant area of investigation is the competition between C-F and C-H bond activation. whiterose.ac.uk The choice between which bond is activated depends on the metal center, its ligand sphere, and the specific fluorine substitution pattern on the aromatic ring. core.ac.uk For example, while early transition metals (especially d⁰ metals) tend to favor C-F activation, later metals (d⁶–d¹⁰) show more variable reactivity. core.ac.uk Stable silylenes have also been used to probe this selectivity. In reactions with hexafluorobenzene (B1203771), a stable two-coordinate silylene exclusively activates a C-F bond. nih.govresearchgate.net However, the same silylene reacts with 1,3,5-trifluorobenzene (B1201519) to achieve chemoselective C-H bond activation, forming a silicon(IV) hydride product via oxidative addition of the C-H bond to the silicon(II) center. nih.govresearchgate.net This highlights the subtle electronic and steric factors that dictate the reaction pathway.

Stereochemical and Regiochemical Control in Directed Functionalization Reactions

The substitution pattern on a fluorinated aromatic ring, including the presence of both fluorine atoms and alkyl groups as in this compound, exerts strong control over the position of further functionalization. Fluorine atoms are known to act as powerful ortho-directing groups in metallation reactions. researchgate.net

Organometallic methods have been developed to achieve high regioselectivity. For instance, in a case study on 1,2,3-trifluorobenzene, functionalization at each of the two distinct C-H positions was achieved with high control by employing specific organometallic strategies, such as deprotonation-triggered migrations and site-discriminating halogen-metal permutations. researchgate.net This demonstrates that by choosing the appropriate reagents and conditions, one can selectively functionalize a specific position on a polyfluorinated ring.

The interplay between steric and electronic effects is crucial. For this compound, the C-H bond at position 3 is flanked by two fluorine atoms, while the C-H bond at position 6 is adjacent to the ethyl group. Deprotonation would likely be directed by the fluorine atoms. For example, direct ferration using a sodium ferrate complex, [(dioxane)NaFe(HMDS)₃], on 1,3,5-trifluorobenzene occurs regioselectively at room temperature. chimia.ch Mechanistic studies suggest this proceeds via coordination of a fluorine atom to the sodium center, which brings the adjacent C-H bond into proximity for the ferrate moiety to act. chimia.ch

Catalytic C-H functionalization also shows predictable regioselectivity. Ruthenium-catalyzed C-H arylation of 1,2,4-trifluorobenzene yields three different mono-arylated isomers, showcasing that multiple sites can be reactive. acs.org In contrast, iridium-catalyzed borylation of 1,3,5-trifluorobenzene can be controlled to produce either mono- or tri-borylated products by adjusting the stoichiometry, highlighting excellent chemoselectivity for C-H over C-F bonds. msu.edu

Table 1: Regioselectivity in the Functionalization of Trifluorobenzene Analogues This table summarizes outcomes of various functionalization reactions on trifluorobenzene isomers, illustrating the directing effects of fluorine substituents.

SubstrateReactionReagents/CatalystMajor Product(s)/OutcomeReference
1,2,3-TrifluorobenzeneCarboxylation via OrganometallicsOrganometallic recipesSelective functionalization at C4 and C5 positions researchgate.net
1,3,5-TrifluorobenzeneC-H BorylationIridium complexControlled mono- or tri-borylation msu.edu
1,3,5-TrifluorobenzeneC-H OlefinationPd(OAc)₂ / S,O-ligandMono-olefinated product in 77% yield acs.org
1,2,4-TrifluorobenzeneC-H Arylation[Ru(OPiv)₂(p-cymene)]Mixture of 3 mono-arylated isomers acs.org
1,2,4-TrifluorobenzeneFriedel-Crafts AcylationAcetyl chloride / AlCl₃1-(2,4,5-Trifluorophenyl)ethanone fluorine1.ru

Electronically Driven Reactivity of Highly Fluorinated Aromatic Compounds

The high electronegativity of fluorine atoms significantly alters the electronic landscape of the aromatic ring, making it electron-deficient. This electronic perturbation is a primary driver of the reactivity observed in compounds like this compound and its analogues.

One of the most characteristic reactions of electron-poor fluoroarenes is nucleophilic aromatic substitution (SₙAr). The fluorine atoms activate the ring towards attack by nucleophiles, often displacing a fluorine atom. The substitution of fluorine in 1,3,5-trifluorobenzene by alkoxides is a known reaction driven by this electronic activation. researchgate.net However, the mechanism can be more complex than the classical two-step SₙAr pathway. Studies on the reaction of di- and trifluorobenzenes with silylphosphane reagents (Me₂PSiMe₃) suggest a concerted mechanism with a single transition state, rather than the formation of a stable Meisenheimer intermediate. researchgate.net This is attributed to the departing fluoride (B91410) being stabilized by the silicon center. researchgate.net

Conversely, the electron-withdrawing nature of fluorine deactivates the ring towards electrophilic aromatic substitution. When such reactions do occur, they require forcing conditions. Friedel-Crafts acylation, for example, is widely used to produce polyfluorinated ketones. The acylation of 1,2,4-trifluorobenzene with acetyl chloride in the presence of aluminum chloride (AlCl₃) yields 1-(2,4,5-trifluorophenyl)ethanone, demonstrating that the reaction proceeds, albeit on a deactivated ring. fluorine1.ru The regiochemical outcome is dictated by the combined directing effects of the fluorine substituents.

Degradation and Transformation Pathways of Organic Fluorine Compounds (e.g., Hydrodefluorination)

Hydrodefluorination (HDF) is a fundamental transformation pathway for organofluorine compounds, converting strong C-F bonds into C-H bonds. This reaction is crucial for synthesizing partially fluorinated building blocks from more heavily fluorinated precursors.

Catalytic HDF of fluoroarenes has been achieved using a variety of systems. Transition-metal complexes are prominent, with mechanistic studies pointing to diverse pathways. For example, the HDF of hexafluorobenzene using a nickel N-heterocyclic carbene complex, [Ni(iPr₂Im)₂], and a silane (B1218182) reducing agent proceeds via a "fluoride route". researchgate.net This involves C-F activation of the fluoroarene, H/F exchange between the resulting nickel fluoride complex and the silane, and subsequent reductive elimination to form the C-H bond. researchgate.net

Main-group elements have also emerged as effective catalysts for HDF. Bismuthinidenes supported by a Phebox ligand scaffold have been shown to catalyze the HDF of various polyfluoroarenes under mild conditions. whiterose.ac.uk Mechanistic studies support a Bi(I)/Bi(III) redox cycle involving C-F oxidative addition, F/H ligand metathesis, and C-H reductive elimination, steps that are traditionally associated with transition metals. whiterose.ac.uk Similarly, aluminum dihydrides have been used as efficient reductants in zirconocene-catalyzed HDF of fluoroarenes, including 1,2,4-trifluorobenzene. whiterose.ac.uk

Table 2: Selected Catalytic Systems for Hydrodefluorination (HDF) of Fluoroarenes This table presents various catalysts and conditions used for the HDF of fluoroarenes, which serve as analogues for the potential transformation of this compound.

SubstrateCatalyst/Reagent SystemProduct(s)Reference
Hexafluorobenzene[Ni₂(iPr₂Im)₄(COD)] / Triphenylsilane1,2,4,5-Tetrafluorobenzene researchgate.net
PolyfluoroarenesPhebox-Bi(I) / SilanePartially hydrodefluorinated arenes whiterose.ac.uk
FluoroarenesZirconocene / (Dipp₂Im)·AliBu₂HHydrodefluorinated arenes whiterose.ac.uk
1,2,4,5-TetrafluorobenzeneSodium ferrate complexDi-ferrated product (via C-H activation) chimia.ch

Computational and Theoretical Chemistry Studies of Trifluorobenzene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. scispace.com It is employed to calculate properties that govern the reactivity and behavior of trifluorobenzene systems. DFT studies on fluorinated aromatic compounds, including those with structures analogous to 1-Ethyl-2,4,5-trifluorobenzene, provide detailed information about their electronic properties. scispace.comacs.org

Detailed research findings from DFT calculations focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of chemical reactivity and electronic stability. smolecule.com For fluorinated aromatic systems, the strong electron-withdrawing nature of fluorine atoms significantly influences the electronic landscape, often leading to a larger HOMO-LUMO gap compared to their non-fluorinated counterparts, which suggests enhanced stability. smolecule.com DFT calculations, using functionals like B3LYP and basis sets such as 6-311G(d,p), can reliably predict these molecular orbital energies. smolecule.com

Furthermore, DFT is used to generate electrostatic potential (ESP) maps. These maps visualize the electron density distribution across the molecule, highlighting regions of positive and negative electrostatic potential. In trifluorobenzene derivatives, the highly electronegative fluorine atoms create regions of negative potential, while the hydrogen atoms and the aromatic ring itself can exhibit areas of positive potential. scispace.com This charge distribution is fundamental to understanding how the molecule interacts with other molecules, including biological targets. scispace.com

Table 1: Parameters in a Typical DFT Calculation for Fluorinated Aromatic Compounds

Parameter Common Selection/Value Purpose
Method Density Functional Theory (DFT) To calculate the electronic structure of the system. scispace.com
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, widely used for organic molecules. smolecule.com
Basis Set 6-311+G(d,p) or similar A set of mathematical functions used to build the molecular orbitals. This level provides a good balance of accuracy and computational cost for systems with diffuse electrons (like lone pairs on fluorine). acs.org
Task Geometry Optimization To find the lowest energy (most stable) three-dimensional structure of the molecule.
Task Frequency Calculation To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict vibrational spectra (e.g., IR). acs.org
Calculated Property HOMO/LUMO Energies To assess electronic stability and predict reactivity. smolecule.com
Calculated Property Electrostatic Potential (ESP) To map the charge distribution and predict sites for intermolecular interactions. scispace.com

Ab Initio Molecular Orbital Calculations for Energetics and Spectroscopic Predictions

Ab initio molecular orbital calculations are quantum chemistry methods that rely on first principles without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), are used for highly accurate predictions of molecular energies and spectroscopic properties. acs.orgresearchgate.net

Studies on clusters involving fluorinated benzenes, such as 1,2,4,5-tetrafluorobenzene, utilize ab initio methods to investigate the energetics of intermolecular interactions. researchgate.net For example, calculations at the MP2/6-31+G* level can determine the stabilization energies of clusters formed between a fluorinated benzene (B151609) and a hydrogen bond acceptor molecule. researchgate.net These calculations provide quantitative data on the strength of non-covalent bonds, such as the C-H···X hydrogen bonds. researchgate.net

In the realm of spectroscopy, ab initio calculations are instrumental in predicting vibrational frequencies. researchgate.net When a fluorinated benzene forms a complex, the vibrational frequency of its C-H bond stretch can shift. researchgate.net Ab initio calculations can accurately predict the direction and magnitude of this shift, which can then be compared with experimental data from techniques like fluorescence-detected infrared (FDIR) spectroscopy. researchgate.net A correlation has been observed between the calculated low-frequency shifts of the aromatic C–H stretch and the proton affinities of the acceptor molecules, demonstrating the predictive power of these computational methods. researchgate.net

Table 2: Example of Calculated vs. Experimental Vibrational Frequency Shifts (cm⁻¹) for a Fluorinated Benzene Cluster

Cluster System Interaction Type Calculated Shift (MP2/6-31+G*) Observed Shift (FDIR)
TFB–N₂ C–H···N -8 -7
TFB–CO C–H···O -12 -11
TFB–H₂O C–H···O -35 -33

Note: TFB refers to 1,2,4,5-tetrafluorobenzene, a model system for fluorinated aromatics. Data is illustrative of findings in the literature. researchgate.net

Molecular Dynamics Simulations to Investigate Intermolecular Interactions (e.g., in protein-ligand complexes involving trifluorobenzene moieties)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. researchgate.netuzh.ch This method is particularly valuable for understanding the dynamic interactions between a ligand and its protein target, providing insights that static models like docking cannot capture. nih.gov

A notable example involves a derivative of andrographolide (B1667393) incorporating a 2,4,5-trifluorobenzene moiety, which was investigated as an inhibitor of the SARS-CoV-2 main protease (Mpro). dovepress.com MD simulations were performed to assess the stability of the protein-ligand complex and to characterize the key intermolecular interactions. researchgate.net The simulations revealed that the compound with the trifluorobenzene group exhibited a strong binding affinity and maintained stable interactions with crucial residues in the protein's active site, such as H41, M49, and M165. dovepress.com

The 2,4,5-trifluorobenzene moiety was found to be critical for these interactions. Specifically, it enhanced hydrophobic interactions with residues M49 and M165, which is essential for stabilizing the ligand within the binding pocket. dovepress.com These simulations, often run for hundreds of nanoseconds, provide a detailed picture of the conformational changes and interaction dynamics, confirming the stability of hydrogen bonds and other non-covalent contacts over time. researchgate.netnih.gov

Table 3: Key Intermolecular Interactions for a 2,4,5-Trifluorobenzene-Containing Ligand in a Protein Active Site (SARS-CoV-2 Mpro)

Protein Residue Type of Interaction Role of Interaction
H41 Non-covalent Interaction with the catalytic residue, crucial for inhibition. dovepress.com
M49 Hydrophobic Enhanced by the trifluorobenzene moiety, stabilizes the ligand. dovepress.com
M165 Hydrophobic Enhanced by the trifluorobenzene moiety, stabilizes the ligand. dovepress.com

Data based on findings for an andrographolide derivative. dovepress.com

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for Fluorinated Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or other properties. researchgate.net Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. nih.govnih.gov These approaches are widely used in drug discovery to predict the activity of new compounds and to prioritize them for synthesis and testing. researchgate.netqsardb.org

For fluorinated compounds, QSAR models have been successfully developed to predict various activities. For instance, studies on aryl fluorosulfate (B1228806) derivatives have used QSAR to model their inhibitory activity against M. tuberculosis. tandfonline.com In a typical QSAR study, molecular descriptors (numerical values representing chemical properties like electronic, steric, and hydrophobic features) are calculated for a series of compounds. researchgate.net Then, a mathematical model is built to relate these descriptors to the observed activity. researchgate.net

The robustness and predictive power of a QSAR model are assessed using several statistical parameters. A high squared correlation coefficient (R²) indicates a good fit for the training data, while a high cross-validated R² (q² or Q²) demonstrates the model's ability to predict the activity of new compounds. tandfonline.com Cheminformatics analyses of large compound databases have identified common substituents and their properties, which can be used to automatically identify bioisosteric groups—substituents that retain desired biological activity. nih.gov

Table 4: Statistical Validation Parameters for a Representative QSAR Model

Parameter Description Typical Value for a Predictive Model
Squared correlation coefficient (goodness of fit) > 0.8 researchgate.net
q² (or Q²) Cross-validated correlation coefficient (internal predictive ability) > 0.6 tandfonline.com
R² ext External validation correlation coefficient (true predictive ability on a test set) > 0.7 researchgate.net
RMSE Root Mean Square Error (the deviation between predicted and actual values) As low as possible researchgate.net

Values are representative of robust models found in the literature for fluorinated compounds. researchgate.nettandfonline.com

Analysis of Weak Intermolecular Interactions (e.g., C-H···X Hydrogen Bonding) in Fluorinated Aromatic Clusters

The introduction of fluorine into aromatic systems like benzene gives rise to a variety of weak intermolecular interactions that are crucial in determining crystal packing, molecular recognition, and biological activity. nih.gov These interactions include C–H···F, C–F···π, and π–π stacking interactions. acs.orgresearchgate.net

Periodic DFT calculations combined with analysis of crystal structure databases have been used to perform detailed comparisons of C–F···F–C and C–H···F–C interactions in organofluorine crystals. nih.gov A key finding is that C–H···F–C interactions often play a significant structure-directing role, which is attributed to a dominant electrostatic contribution. scispace.comnih.gov These interactions are considered to be on the borderline of the hydrogen bond phenomenon, arising from weak electrostatic and dispersive forces between the C(δ+)–F(δ−) and H(δ+)–C(δ−) fragments. researchgate.netresearchgate.net While individually weak (typically 0.1-0.4 kcal/mol), their cumulative effect can significantly impact binding affinity and structural organization. nih.gov

In the crystal structures of polyfluorinated benzenes, C–H···F hydrogen bonds are commonly observed, connecting molecules into tapes or sheets. researchgate.netresearchgate.net These are often supplemented by π–π stacking interactions, which involve the face-to-face arrangement of aromatic rings. researchgate.net The energy of F···F interactions is highly variable, ranging from 0.5 to 13.0 kJ/mol (approx. 0.12 to 3.1 kcal/mol), but crystal structures are often stabilized primarily by the more directional C-H···O and C-H···F weak hydrogen bonds. mdpi.com

Table 5: Characteristics of Weak Intermolecular Interactions in Fluorinated Aromatic Systems

Interaction Type Typical Distance (Å) Typical Energy (kcal/mol) Nature and Role
C–H···F Hydrogen Bond 2.3 - 2.7 smolecule.com 0.1 - 0.4 nih.gov Primarily electrostatic; plays a key structure-directing role in crystals. scispace.comnih.gov
π–π Stacking 3.6 - 3.8 researchgate.net Variable Involves interactions between aromatic rings; contributes to packing in the solid state. researchgate.net
C–F···F–C Contact > 2.9 (often repulsive) mdpi.com Variable, can be weakly attractive (0.1 - 3.1) or repulsive Less common and less directional than C-H···F bonds. nih.gov

Applications and Role in Advanced Chemical Synthesis As a Building Block

Precursor in Pharmaceutical Synthesis and Drug Design

The highly functionalized structure of 1-Ethyl-2,4,5-trifluorobenzene and its derivatives makes it a valuable precursor in the development of new therapeutic agents. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug molecules.

The 2,4,5-trifluorobenzene moiety is a key component in the synthesis of potent antiviral drugs. A notable example is Ensitrelvir, an oral antiviral agent developed for the treatment of COVID-19. Ensitrelvir is a non-covalent and nonpeptidic inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. mdpi.com

In the synthesis of Ensitrelvir, a convergent strategy is employed where key fragments are prepared separately and then coupled together. nih.govresearchgate.netacs.org One of these crucial fragments is derived from 2,4,5-trifluorobenzene. nih.govresearchgate.netacs.orgchemrxiv.org Specifically, 2,4,5-Trifluorobenzyl bromide is introduced into a 1,3,5-triazinone core structure during the synthetic process. nih.gov The 2,4,5-trifluorobenzene part of the molecule plays a role in the molecule's interaction within the S2 pocket of the viral enzyme. nih.gov This interaction is crucial for the drug's inhibitory activity against the SARS-CoV-2 Mpro. mdpi.com

Table 1: Role of 2,4,5-Trifluorobenzene Moiety in Ensitrelvir

Feature Description Source(s)
Drug Ensitrelvir (S-217622) nih.govresearchgate.net
Target SARS-CoV-2 Main Protease (Mpro/3CLpro) mdpi.com
Mechanism Non-covalent, nonpeptidic inhibitor mdpi.com
Synthetic Role 2,4,5-Trifluorobenzyl bromide is a key building block in a convergent synthesis. nih.gov

| Binding Interaction | The 2,4,5-trifluorobenzene plane interacts with the S2 pocket of the Mpro enzyme, potentially enhancing stability through water-mediated hydrogen bonds with residues Gln189 and Glu166. | nih.gov |

Trifluorinated phenyl groups are integral to the structure of various modulators of biological activity. For instance, Atogepant, an oral antagonist of the calcitonin gene-related peptide (CGRP) receptor used for the preventive treatment of migraine, incorporates a trifluorophenyl moiety. nih.gov However, the specific isomer used in Atogepant is a 2,3,6-trifluorophenyl group, which is attached to a piperidin-2-one core. nih.gov While this demonstrates the importance of trifluorobenzene structures in receptor antagonists, the direct synthetic lineage from this compound to Atogepant is not established in the available literature.

This compound is a potential precursor for 2,4,5-Trifluorophenylacetic acid, a critical intermediate in the synthesis of the anti-diabetic medication, Sitagliptin. nbinno.comossila.com Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. googleapis.com The synthesis of Sitagliptin is a multi-step process where the purity and precise structure of the 2,4,5-Trifluorophenylacetic acid intermediate directly impact the quality and yield of the final active pharmaceutical ingredient (API). nbinno.com

The conversion of this compound to 2,4,5-Trifluorophenylacetic acid would involve the oxidation of the ethyl side chain. More commonly, syntheses of this intermediate start from 1,2,4-trifluorobenzene (B1293510). google.com This starting material can be converted to 2,4,5-Trifluorophenylacetic acid through various routes, including processes involving chloromethylation, cyanidation, and hydrolysis. google.com

Table 2: Synthesis of Sitagliptin Intermediate

Intermediate Precursor(s) Application Source(s)
2,4,5-Trifluorophenylacetic Acid 1,2,4-Trifluorobenzene Key building block for the synthesis of Sitagliptin. nbinno.comossila.comgoogle.com

Hypoxia, or low oxygen level, is a characteristic of solid tumors and is associated with malignant progression and resistance to therapy. nih.gov This has made the hypoxia-inducible factor (HIF) pathway a key target for cancer drug development. nih.gov Fluorinated fuberidazole (B12385) derivatives have been explored as potential hypoxic cancer inhibitors. nih.govplos.org

Research in this area has led to the synthesis of compounds such as 1-Ethyl-4,5,6-trifluoro-2-(4-fluorofuran-2-yl)-1H-benzo[d]imidazole. nih.govplos.org It is important to note that this compound is an isomer of the derivatives that would be synthesized from this compound, featuring a 4,5,6-trifluoro substitution pattern on the benzimidazole (B57391) ring system. nih.govplos.org Studies on these fuberidazole derivatives showed that several compounds exhibited promising cytotoxic properties against hypoxic cancer cells. plos.orgresearchgate.net

Intermediate in Agrochemical Development (e.g., for pesticides)

The parent compound, 1,2,4-trifluorobenzene, is an important intermediate in the preparation of pesticides and medicines. patsnap.comgoogle.com Fluorinated aromatic compounds are frequently used in agrochemical synthesis to enhance the efficacy and stability of the final products. While direct examples of this compound's use in specific pesticides are not detailed in the provided search results, its structural motifs are common in this industry. For example, trifluoromethylpyridine substructures are key to several herbicides that act as acetyl-CoA carboxylase (ACCase) inhibitors. nih.gov

Role in Material Science and Polymer Chemistry (e.g., Liquid Crystals, Fluorinated Polymers)

Fluorinated compounds play a significant role in material science, particularly in the development of liquid crystals and advanced polymers. The introduction of fluorine atoms into organic molecules can alter their electronic properties, polarity, and intermolecular interactions. beilstein-journals.org 1,2,4-Trifluorobenzene is noted as a raw material for liquid crystal materials. google.com

Liquid crystals containing fluorine often exhibit desirable properties such as low viscosity and controlled dielectric anisotropy, which are crucial for applications in display technologies. beilstein-journals.orgtcichemicals.com The high electronegativity of fluorine can induce polarity, which is a key design feature in liquid crystals. beilstein-journals.org While specific applications of this compound in this field are not explicitly detailed, its structure is consistent with the types of fluorinated aromatic compounds used as building blocks for these advanced materials. alfa-chemistry.comamericanchemicalsuppliers.com

Future Directions in Academic Research on 1 Ethyl 2,4,5 Trifluorobenzene and Polyfluorinated Aromatics

Discovery of Novel Catalytic Systems for Selective Functionalization

A primary challenge in the synthesis of complex polyfluorinated aromatics is the selective functionalization of specific C–H or C–F bonds. whiterose.ac.ukacs.org The development of sophisticated catalytic systems is crucial for overcoming the high bond strength of C–F bonds and for differentiating between multiple reactive sites on an aromatic ring.

Future research will likely focus on several key areas:

Transition Metal Catalysis: While palladium and nickel complexes are widely used, research is expanding to include more earth-abundant and non-precious metals like iron and cobalt. mdpi.comnih.govnih.gov Iron photocatalysis, for instance, has emerged as a sustainable platform for the selective defluorinative functionalization of polyfluorinated aromatics under visible light. nih.gov The development of novel ligands is paramount to control the reactivity and selectivity of these metal centers. For example, the combination of Pd(OAc)2 with the bulky phosphine ligand BrettPhos has proven efficient for the direct arylation of polyfluoroarenes via selective C–F bond activation. acs.orgnih.gov

C–H vs. C–F Bond Activation: A significant goal is to develop catalysts that can selectively target either a C–H or a C–F bond in the same molecule. The reactivity of C–H bonds ortho to fluorine substituents is often enhanced, providing a strategic advantage for direct functionalization without pre-activation steps. whiterose.ac.ukacs.org Rhodium complexes have shown promise in selectively activating these ortho C–H bonds. acs.org Conversely, systems are needed that can cleave strong C–F bonds without disturbing adjacent C–H bonds.

Metal-Free Catalysis: To further enhance the sustainability of these transformations, metal-free catalytic systems are being explored. Diazaphospholene, for example, has been shown to catalyze the hydrodefluorination of polyfluoroarenes using a silane (B1218182) reductant through a concerted nucleophilic aromatic substitution mechanism. nih.gov

These advancements will enable chemists to selectively modify specific positions on molecules like 1-Ethyl-2,4,5-trifluorobenzene, providing access to a wider range of functionalized derivatives for various applications.

Table 1: Comparison of Catalytic Systems for Polyfluorinated Aromatic Functionalization
Catalyst SystemTarget BondKey FeaturesReference
Pd(OAc)₂ / BrettPhosC–FDirecting-group-free arylation of polyfluoroarenes. High regioselectivity. acs.orgnih.gov
Nickel(II) complexes with bidentate phosphine ligandsC–FEfficient for coupling reactions with Grignard reagents. mdpi.com
Rhodium complexes (e.g., [Cp*Rh(PMe₃)(Ph)H])C–H (ortho to F)Highly selective for C–H bonds activated by adjacent fluorine atoms. acs.org
Iron PhotocatalysisC–FSustainable method using visible light for defluorinative alkylation and sulfonylation. nih.gov
Diazaphospholene (Metal-Free)C–FCatalytic hydrodefluorination using phenylsilane as a reductant. nih.gov

Integration with Principles of Sustainable Chemistry and Green Synthesis

The synthesis of fluorinated compounds has traditionally involved harsh reagents and energy-intensive processes. dovepress.comresearchgate.net Integrating the principles of green chemistry is a major future direction, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. nih.govresearchgate.net

Key strategies for greener synthesis of polyfluorinated aromatics include:

Alternative Solvents: Replacing volatile and toxic organic solvents with greener alternatives is a priority. nih.gov Ionic liquids have been successfully used in reactions like the Balz-Schiemann reaction, simplifying the process, improving product purity, and allowing for solvent recycling. researchgate.net

Energy-Efficient Methods: The use of microwave irradiation, ultrasound, and photocatalysis can often reduce reaction times and energy inputs compared to conventional heating. nih.gov Visible-light-induced reactions, in particular, offer a sustainable approach by harnessing low-energy photons. acs.org

Atom Economy: Developing reactions with high atom economy, such as direct C–H functionalization, is a core principle of green chemistry. acs.org These methods avoid the need for pre-functionalized substrates, which reduces the number of synthetic steps and the amount of waste generated. whiterose.ac.uk

Safer Reagents: Research is focused on replacing hazardous fluorinating agents. For example, developing methods that can utilize abundant and stable inorganic fluorides as the fluorine source is a significant goal. oup.com

By adopting these principles, the synthesis of this compound and its derivatives can become more environmentally benign and economically viable.

Exploration of Emerging Applications in Advanced Materials Science

The unique electronic properties and intermolecular interactions of polyfluorinated aromatics make them highly attractive for applications in materials science. nih.gov The fluorine atoms' high electronegativity and the resulting polarization of C-F bonds can be harnessed to design materials with tailored functionalities.

Future research in this area will explore:

Organic Electronics: Polyfluorinated aromatic compounds are being investigated for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netnih.govresearchgate.net Fluorination can tune the energy levels of organic semiconductors and influence molecular packing, which is critical for charge transport. Fused polycyclic aromatic compounds with partial fluorination can induce desirable face-to-face π-stacking, which is beneficial for electronic device performance. uky.edu

Liquid Crystals: The introduction of fluorine atoms can significantly alter the mesomorphic properties of molecules, making polyfluorinated aromatics promising candidates for new liquid crystal materials.

Fluoropolymers and Coatings: These compounds can serve as monomers or additives in the creation of advanced polymers with high thermal stability, chemical resistance, and specific surface properties (hydrophobicity and oleophobicity). rsc.orgnih.gov These materials are used in applications ranging from protective coatings on electronics to advanced textiles. chemsec.org

Supramolecular Chemistry: The interactions involving fluorinated molecules, such as fluorophilic interactions and anion-π interactions, can be exploited to construct complex, self-assembled supramolecular structures. mdpi.com These organized assemblies could find use in sensing, catalysis, or drug delivery.

By systematically studying how the number and position of fluorine atoms in molecules like this compound affect their material properties, researchers can design next-generation materials for a variety of high-tech applications.

Development of Automated and High-Throughput Synthetic Methodologies

The discovery of new catalysts, reactions, and materials can be significantly accelerated through automation and high-throughput screening (HTS). kit.edunih.gov These technologies allow researchers to perform and analyze a large number of experiments in parallel, rapidly identifying promising candidates and optimizing reaction conditions.

Future developments in this area will focus on:

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses of libraries of polyfluorinated aromatic compounds with high precision and reproducibility. wikipedia.org These platforms can be integrated with analytical tools for real-time monitoring and purification. kit.edu

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including enhanced safety, better temperature control, and easier scalability. researchgate.net This is particularly relevant for fluorination reactions, which can be highly exothermic. Flow chemistry enables the safe use of hazardous reagents and facilitates the optimization of reaction parameters.

High-Throughput Screening (HTS): HTS assays are essential for rapidly evaluating the performance of new catalysts or the properties of new materials. nih.gov For example, fluorescence-based assays can be used to screen large libraries of compounds for their ability to catalyze a specific transformation or to exhibit a desired physical property. nih.govmdpi.com

Machine Learning and AI: Artificial intelligence and machine learning algorithms can be used to analyze the large datasets generated by HTS. precedenceresearch.comrsc.org These tools can predict the outcomes of reactions, identify structure-activity relationships, and guide the design of new experiments, further accelerating the discovery cycle. chemrxiv.org

The application of these automated methodologies to the study of this compound and other polyfluorinated aromatics will enable a more rapid and efficient exploration of their chemical space and potential applications. precedenceresearch.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.